molecular formula C21H21ClF3NO4 B2415954 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795480-85-1

4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2415954
CAS No.: 1795480-85-1
M. Wt: 443.85
InChI Key: UBJWLRPCCNVRIB-UHFFFAOYSA-N
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Description

4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique chemical structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process starting from commercially available starting materials. The general synthetic route can be summarized as follows:

  • Starting Material Preparation: : The synthesis begins with the preparation of the intermediate compounds, including 4-chloro-3-(trifluoromethyl)benzaldehyde and 1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidine.

  • Coupling Reaction: : The key step involves coupling the prepared intermediates under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.

  • Cyclization and Methylation: : Following the coupling, cyclization reactions are performed to form the pyran ring, and the final methylation step ensures the formation of the desired compound.

Industrial Production Methods

For large-scale industrial production, the synthetic route can be optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxidized products using common oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Catalysts: : Palladium on carbon (Pd/C), copper (II) sulfate (CuSO4).

Major Products Formed

The major products formed from these reactions vary depending on the reaction conditions and the specific reagents used. These products can include oxidized forms, reduced derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has a wide range of scientific research applications, including:

  • Chemistry: : It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

  • Biology: : The compound can be used to study biological pathways and mechanisms due to its ability to interact with specific biological targets.

  • Medicine: : It holds potential as a lead compound in the development of new pharmaceuticals, particularly in areas such as anti-inflammatory and anticancer drug research.

  • Industry: : The compound's chemical properties make it useful in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The precise pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to similar compounds, 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to its unique chemical structure and specific functional groups, which confer distinct reactivity and interaction profiles. Some similar compounds include:

  • 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-ethyl-2H-pyran-2-one

  • 4-((1-(3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

These compounds share similarities in their core structure but differ in specific functional groups, leading to variations in their chemical properties and biological activities.

That should give you a detailed overview of the compound . If there’s anything else you’re curious about, just let me know!

Properties

IUPAC Name

4-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3NO4/c1-13-10-16(12-20(28)29-13)30-15-6-8-26(9-7-15)19(27)5-3-14-2-4-18(22)17(11-14)21(23,24)25/h2,4,10-12,15H,3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJWLRPCCNVRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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